molecular formula C19H17N5OS B2906319 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide CAS No. 1226448-94-7

4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2906319
CAS No.: 1226448-94-7
M. Wt: 363.44
InChI Key: PZJASPNNDZHKSC-UHFFFAOYSA-N
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Description

4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a quinoline moiety linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pyrrole group. The thiadiazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrrol-1-yl)benzoic acid: Shares the pyrrole moiety but differs in the overall structure and functional groups.

    2-(1H-pyrazol-1-yl)pyridine: Contains a similar heterocyclic structure but with a pyrazole ring instead of a thiadiazole ring.

Uniqueness

4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-propyl-N-(2-pyrrol-1-ylquinolin-8-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-2-6-15-18(26-23-22-15)19(25)20-14-8-5-7-13-9-10-16(21-17(13)14)24-11-3-4-12-24/h3-5,7-12H,2,6H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJASPNNDZHKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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